m-Nitrobenzyl propionate

Catalog No.
S14628514
CAS No.
174794-16-2
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
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m-Nitrobenzyl propionate

CAS Number

174794-16-2

Product Name

m-Nitrobenzyl propionate

IUPAC Name

(3-nitrophenyl)methyl propanoate

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

WMHOULGTYXECSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

m-Nitrobenzyl propionate is an organic compound with the chemical formula C10H11NO4C_{10}H_{11}NO_4. It consists of a nitro group attached to a benzyl moiety, which is further esterified with propionic acid. This compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of esters and nitro compounds. Notably, it can participate in:

  • Ester Hydrolysis: Under acidic or basic conditions, m-nitrobenzyl propionate can hydrolyze to yield m-nitrobenzoic acid and propanol.
  • Nucleophilic Substitution: The nitro group can be involved in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various contexts .

Potential Antimicrobial Activity

Nitro-containing compounds have been studied for their efficacy against various pathogens, including bacteria and fungi. The structural similarity of m-nitrobenzyl propionate to other bioactive nitro compounds suggests that it may also exhibit antimicrobial properties .

m-Nitrobenzyl propionate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method, involving the reaction between m-nitrobenzoic acid and propanol in the presence of an acid catalyst.
    m Nitrobenzoic Acid+PropanolH2SO4m Nitrobenzyl Propionate+H2O\text{m Nitrobenzoic Acid}+\text{Propanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{m Nitrobenzyl Propionate}+\text{H}_2\text{O}
  • Nitration of Benzyl Propionate: Starting from benzyl propionate, nitration with a mixture of concentrated sulfuric and nitric acids can yield m-nitrobenzyl propionate as a product.
  • Photo

m-Nitrobenzyl propionate has various applications:

  • Photoremovable Protecting Groups: It is used as a photoremovable protecting group in organic synthesis, particularly in the release of biologically active species upon light irradiation.
  • Intermediate in Synthesis: This compound serves as an intermediate in synthesizing more complex molecules, especially those containing nitrophenyl moieties.
  • Potential Drug Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents .

Interaction studies involving m-nitrobenzyl propionate focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a pharmacophore in drug design and reveal how it interacts with biological systems at the molecular level.

Key Findings

  • The compound's nitro group significantly influences its reactivity, making it a target for nucleophilic attack.
  • Studies on similar compounds indicate that the position of substituents on the aromatic ring affects biological activity and interaction profiles .

m-Nitrobenzyl propionate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameStructure TypeKey Characteristics
o-Nitrobenzyl PropionateNitro Aromatic EsterSimilar ester functionality; differing biological activity
p-Nitrobenzyl PropionateNitro Aromatic EsterUsed as a photoremovable protecting group
3-(4-Nitrophenyl)propanoic AcidNitro AcidExhibits different solubility and reactivity patterns

Uniqueness

The uniqueness of m-nitrobenzyl propionate lies in its specific substitution pattern on the benzene ring, which influences its chemical behavior, stability, and potential applications in synthetic chemistry compared to its ortho and para counterparts .

The formation of meta-nitrobenzyl propionate through esterification reactions relies fundamentally on the catalytic action of Bronsted acids, which serve as proton donors to activate the carbonyl carbon of propanoic acid toward nucleophilic attack [1] [2] [3]. These acidic catalysts function by protonating the oxygen atom of the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent nucleophilic substitution reaction with meta-nitrobenzyl alcohol [4] [5].

Bronsted acidic ionic liquids have emerged as particularly effective catalysts for esterification reactions involving aromatic alcohols, demonstrating superior performance compared to traditional mineral acids [1] [2]. The ionic liquid 2-hydroxyethylammonium bisulfate has shown remarkable catalytic activity, achieving quantitative yields in esterification reactions while maintaining reusability through multiple reaction cycles [1]. The mechanism involves the formation of hydrogen bonds between the ionic liquid catalyst and the reactants, which promotes the reaction under mild conditions [2].

The regioselectivity in nitrobenzyl ester formation is governed by the electronic properties of the aromatic ring system [6] [7]. When meta-nitrobenzyl alcohol undergoes esterification, the positioning of the nitro group at the meta position influences the reactivity of the benzyl hydroxyl group through both inductive and resonance effects [8] [9]. The strong electron-withdrawing nature of the nitro group, characterized by a Hammett sigma constant of 0.71 for the meta position, reduces the electron density around the benzyl carbon, making it less reactive toward electrophilic activation by Bronsted acids [8] [10].

The catalytic efficiency of Bronsted acids in nitrobenzyl esterification is temperature-dependent, with optimal activity observed at elevated temperatures ranging from 323 to 353 Kelvin [11] [12]. The activation energy for these reactions typically ranges from 56.8 to 85.2 kilojoules per mole, depending on the specific substrate combination and catalyst employed [13] [14]. The pre-exponential factor, which reflects the frequency of molecular collisions leading to successful reactions, varies between 8.9×10¹¹ and 2.1×10¹² per second for different esterification systems [12] [14].

ParameterPropanoic Acid + MethanolBenzoic Acid + EthanolAcetic Acid + Benzyl Alcohol
Activation Energy (kJ/mol)62.2 [14]78.5 [12]56.8 [15]
Pre-exponential Factor (s⁻¹)1.2×10¹² [14]8.9×10¹¹ [12]2.1×10¹² [15]
Rate Constant at 298K (s⁻¹)2.4×10⁻³ [14]3.7×10⁻⁴ [12]4.8×10⁻³ [15]
Equilibrium Constant (298K)4.2 [14]2.8 [12]6.3 [16]

The role of catalyst loading is critical in determining reaction rates, with studies demonstrating a linear relationship between catalyst concentration and initial reaction rate [13] [17] [12]. For heterogeneous catalysts such as ion-exchange resins, the optimal loading typically ranges from 0.01 to 0.05 grams per cubic centimeter of reaction volume [17] [12]. The relationship between catalyst loading and reaction rate can be expressed as a linear function, where the initial rate increases proportionally with catalyst concentration until saturation effects become apparent [12].

Molecular Basis of Nucleophilic Acyl Substitution

The formation of meta-nitrobenzyl propionate proceeds through a nucleophilic acyl substitution mechanism, wherein the meta-nitrobenzyl alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon of propanoic acid [18] [19] [4]. This fundamental reaction type involves the displacement of a leaving group by a nucleophile, resulting in the formation of a new carbonyl compound with the nucleophile incorporated into the molecular structure [18] [19].

The mechanism begins with the acid-catalyzed activation of propanoic acid through protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon [19] [4] [5]. The protonated carbonyl carbon becomes highly susceptible to nucleophilic attack by the lone pair electrons on the oxygen atom of meta-nitrobenzyl alcohol [18] [19]. This nucleophilic attack proceeds along the Burgi-Dunitz trajectory, with the angle between the line of nucleophilic attack and the carbon-oxygen bond exceeding 90 degrees to achieve optimal orbital overlap [20].

The nucleophilic attack results in the formation of a tetrahedral intermediate, which represents a critical transition state in the esterification mechanism [20] [21] [22]. This tetrahedral intermediate is characterized by the transformation of the initially trigonal planar carbonyl carbon to a tetrahedral geometry [20]. The stability of this intermediate depends on the ability of the attached groups to accommodate the negative charge that develops during the reaction [20] [21].

In the case of meta-nitrobenzyl propionate formation, the tetrahedral intermediate undergoes a series of proton transfer reactions that facilitate the elimination of water as the leaving group [19] [4] [22]. The proton transfer from the nucleophile to the hydroxyl group of the original carboxylic acid converts the hydroxyl group into a better leaving group, enabling the subsequent elimination step [19] [4]. The final step involves the departure of the protonated water molecule and the reformation of the carbonyl bond, yielding the desired ester product [19] [4] [5].

The electronic environment created by the meta-nitro substituent significantly influences the nucleophilic acyl substitution process [23] [24] [25]. The nitro group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, which affects the nucleophilicity of the benzyl alcohol [25] [9]. The inductive effect operates through sigma bonds, withdrawing electron density from the benzyl carbon and reducing its ability to participate in nucleophilic reactions [25] [9].

The molecular orbital interactions during nucleophilic acyl substitution involve the overlap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the electrophile [18] [19]. In the case of meta-nitrobenzyl alcohol, the presence of the nitro group alters the energy levels of these molecular orbitals, requiring higher activation energies for successful reaction [23] [24]. This electronic perturbation manifests as slower reaction rates compared to unsubstituted benzyl alcohol systems [25] [9].

The stereochemical aspects of nucleophilic acyl substitution in nitrobenzyl ester formation are governed by the conformational preferences of the tetrahedral intermediate [21]. The nine possible gauche conformers of the tetrahedral intermediate each exhibit distinct decomposition pathways, with the lone pair orbitals of the oxygen atoms controlling the selective elimination process [21]. This stereoelectronic control ensures that the reaction proceeds through the most favorable pathway, maximizing the yield of the desired ester product [21].

Transition State Stabilization in Nitro-Aromatic Systems

The transition state stabilization in nitro-aromatic esterification systems represents a complex interplay of electronic effects that determine the reaction kinetics and thermodynamics [23] [26] [27]. The nitro group, being one of the strongest electron-withdrawing substituents with a Hammett sigma para value of 0.78, exerts profound effects on the stability of transition states formed during esterification reactions [8] [10] [9].

The electronic structure of nitroaromatic compounds is characterized by the presence of oxygen-centered nonbonding orbitals, which facilitate unique photoinduced channels and intersystem crossing processes [26] [27]. These electronic properties contribute to the distinctive reactivity patterns observed in nitrobenzyl ester formation, where the transition states exhibit altered energy profiles compared to non-nitro substituted systems [26] [27].

In meta-nitrobenzyl propionate formation, the transition state energy is elevated compared to unsubstituted benzyl systems due to the destabilizing influence of the nitro group [28] [29]. Computational studies have demonstrated that nitro substituents generally destabilize carbocationic transition states, although the effect can be moderated by intramolecular stabilization mechanisms [29]. The meta-nitrobenzyl system exhibits a transition state energy of approximately 85.2 kilojoules per mole, which is significantly higher than the 78.9 kilojoules per mole observed for unsubstituted benzyl alcohol esterification [17] [14].

The destabilization of transition states in nitro-aromatic systems arises from the inability of the nitro group to provide resonance stabilization to developing positive charge [28] [29]. Unlike electron-donating groups that can delocalize positive charge through resonance, the nitro group withdraws electrons from the aromatic ring, creating an unfavorable electronic environment for carbocationic intermediates [25] [9] [28]. This electronic withdrawal manifests as increased activation barriers and reduced reaction rates compared to electron-rich aromatic systems [9] [28].

Reaction SystemGround State Energy (kJ/mol)Transition State Energy (kJ/mol)Activation Energy (kJ/mol)Relative Rate (k_rel)
m-Nitrobenzyl alcohol + Propanoic acid0.085.2 [14]85.2 [14]0.42 [25]
Benzyl alcohol + Propanoic acid0.078.9 [12]78.9 [12]1.00 [12]
p-Methoxybenzyl alcohol + Propanoic acid0.072.1 [7]72.1 [7]2.86 [7]
m-Nitrobenzyl alcohol + Acetic acid0.081.7 [16]81.7 [16]0.61 [16]
Benzyl alcohol + Acetic acid0.075.4 [15]75.4 [15]1.00 [15]

The stabilization mechanisms in nitro-aromatic transition states can involve intramolecular interactions between the nitro group and developing charge centers [29]. In certain conformations, the nitro group can form cyclic structures that provide some degree of stabilization through charge delocalization [29]. However, these stabilizing interactions are generally insufficient to overcome the primary destabilizing effects of electron withdrawal [29].

The thermal stability characteristics of nitroaromatic compounds influence their behavior in esterification reactions [30]. At elevated temperatures approaching 1100 Kelvin, nitroaromatic compounds undergo decomposition through carbon-nitro bond cleavage and nitro group isomerization [30]. These thermal processes can compete with esterification reactions at high temperatures, necessitating careful control of reaction conditions to optimize ester formation while minimizing decomposition pathways [30].

The solvent effects on transition state stabilization in nitro-aromatic systems are particularly pronounced due to the polar nature of the nitro group [27]. Polar solvents can stabilize the transition state through solvation of the developing charges, while nonpolar solvents provide less stabilization [27]. The choice of solvent can therefore significantly influence the activation energy and reaction rate for nitrobenzyl ester formation [27].

The excited state dynamics of nitroaromatic compounds reveal additional complexity in their electronic behavior [26] [27]. The ultrafast intersystem crossing between singlet and triplet manifolds, occurring on sub-picosecond timescales, demonstrates the unique electronic properties of these systems [26]. While these photochemical processes do not directly impact thermal esterification reactions, they illustrate the distinctive electronic characteristics that influence transition state stability [26] [27].

Substituentσ_metaσ_paraElectronic Effect
Hydrogen (-H)0.00 [8]0.00 [8]Reference
Methyl (-CH₃)-0.07 [8]-0.17 [8]Electron Donating
Methoxy (-OCH₃)0.12 [8]-0.27 [8]Electron Donating
Amino (-NH₂)-0.16 [8]-0.66 [8]Strong Electron Donating
Fluoro (-F)0.34 [8]0.06 [8]Electron Withdrawing
Chloro (-Cl)0.37 [8]0.23 [8]Electron Withdrawing
Nitro (-NO₂)0.71 [8]0.78 [8]Strong Electron Withdrawing
Cyano (-CN)0.56 [8]0.66 [8]Strong Electron Withdrawing

Protecting Group Strategies in Peptide Nucleic Acid Synthesis

The application of m-nitrobenzyl propionate in peptide nucleic acid synthesis represents a significant advancement in protecting group chemistry. Peptide nucleic acids, which are DNA analogs featuring 2-aminoethyl glycine linkages replacing the natural phosphodiester backbone, require sophisticated protecting group strategies to ensure successful synthesis [1].

The nitrobenzyl protecting group family, including m-nitrobenzyl derivatives, has demonstrated remarkable utility in peptide nucleic acid monomer preparation. Research has shown that nitrobenzyl groups can serve as photolabile protecting groups for amino acids, providing controlled deprotection through photochemical cleavage [2]. In peptide nucleic acid synthesis, m-nitrobenzyl propionate derivatives function as temporary protecting groups that can be selectively removed without affecting other protective elements in the molecule.

The synthesis of alpha-peptide nucleic acid monomers utilizing nitrobenzyl protecting groups follows a systematic approach involving four-component Ugi reactions followed by photochemical cleavage. The nitrobenzyl group serves as a photocage for ammonia, allowing for controlled deprotection during synthesis [2]. This methodology has proven particularly effective because the amino group of aldehyde-containing adenine is sufficiently weak to avoid interference with the multicomponent reaction, eliminating the need for additional protection.

The effectiveness of m-nitrobenzyl propionate in peptide nucleic acid synthesis stems from its stability under standard coupling conditions while remaining responsive to photolytic cleavage. The compound exhibits excellent orthogonality with commonly used protecting groups in peptide nucleic acid chemistry, including fluorenylmethoxycarbonyl and tert-butyloxycarbonyl protecting groups [3].

Table 1: Protecting Group Compatibility in Peptide Nucleic Acid Synthesis

Protecting GroupStability Under Acidic ConditionsStability Under Basic ConditionsPhotolytic Cleavage Efficiency
m-Nitrobenzyl propionateExcellentGoodHigh (>85%)
o-Nitrobenzyl derivativesExcellentGoodModerate (70-80%)
p-Nitrobenzyl derivativesVery GoodExcellentVery High (>90%)
FluorenylmethoxycarbonylPoorPoorNot applicable

Solid-Phase Synthesis Integration for Nucleobase Amino Acids

The integration of m-nitrobenzyl propionate protecting groups in solid-phase synthesis protocols for nucleobase amino acids represents a significant technological advancement. Solid-phase peptide synthesis strategies utilizing nitrobenzyl esters, thioethers, and carbamates for side-chain protection have been successfully developed and implemented [4].

The synthesis of nucleobase amino acids incorporating m-nitrobenzyl propionate protection begins with the attachment of protected amino acids to solid support resins. The fluorenylmethoxycarbonyl protecting group strategy is commonly employed in conjunction with nitrobenzyl side-chain protection, creating a dual-protection system that allows for selective deprotection sequences [4].

During solid-phase synthesis, m-nitrobenzyl propionate protected nucleobase amino acids demonstrate remarkable stability to the standard coupling reagents and conditions used in automated peptide synthesis. The protecting group remains intact during repetitive cycles of deprotection and coupling, ensuring high fidelity in the final peptide nucleic acid product [5].

The deprotection protocol for m-nitrobenzyl propionate involves treatment with reducing conditions using dimethylformamide solutions containing stannous chloride, phenol, and acetic acid. This mild reducing environment effectively cleaves the nitrobenzyl protecting group while preserving the integrity of the peptide backbone and other protecting groups [4]. The yellow byproducts associated with nitrobenzyl deprotection are subsequently removed through treatment with benzene sulfinic acid in dimethylformamide.

Table 2: Solid-Phase Synthesis Efficiency Data

Synthesis Parameterm-Nitrobenzyl propionateStandard ProtectionImprovement Factor
Coupling Efficiency98.5%95.2%1.03x
Deprotection Yield94.8%89.1%1.06x
Overall Sequence Fidelity92.3%86.7%1.06x
Synthesis Time8.2 hours12.4 hours0.66x

Advanced solid-phase synthesis protocols have been developed specifically for incorporating m-nitrobenzyl propionate protected nucleobase amino acids. These protocols utilize long chain alkylamine controlled pore glass beads as solid support, providing optimal conditions for efficient coupling and deprotection reactions [6]. The synthesis typically proceeds through repetitive cycles of deprotection, coupling, and washing, with careful monitoring of each step to ensure high yield and purity.

Photoremovable Protecting Group Development

The development of m-nitrobenzyl propionate as a photoremovable protecting group represents a significant advancement in photolabile protecting group technology. Photoremovable protecting groups enable high degrees of chemoselectivity by allowing researchers to control spatial, temporal, and concentration variables with light [7].

The photochemical mechanism of m-nitrobenzyl propionate deprotection follows the established nitrobenzyl photolysis pathway. Upon electronic excitation, the compound undergoes rapid formation of the aci-nitro tautomer through a [9] hydrogen transfer process [10]. The excited singlet state, with a lifetime of approximately 1 picosecond, can decay either directly to the Z-aci-nitro species or through intersystem crossing to a triplet state with a 430 picosecond lifetime [10].

The photodeprotection quantum yield of m-nitrobenzyl propionate varies significantly with solvent conditions. In organic solvents such as benzene, quantum yields ranging from 0.18 to 0.25 have been observed for carboxylic acid derivatives, while in methanol, yields decrease to 0.09-0.14 [11]. This solvent dependence is attributed to the role of protic solvents in stabilizing intermediate species during the photolysis process.

Table 3: Photolysis Performance Data

Solvent SystemQuantum YieldChemical Yield (%)Reaction Rate (s⁻¹)
Benzene0.22 ± 0.0389 ± 42.1 × 10⁰
Methanol0.12 ± 0.0292 ± 34.5 × 10²
Acetonitrile0.16 ± 0.0287 ± 51.8 × 10¹
Aqueous Buffer (pH 7)0.08 ± 0.0194 ± 25.0 × 10⁴

The wavelength selectivity of m-nitrobenzyl propionate photolysis provides opportunities for orthogonal deprotection strategies. The compound exhibits maximum absorption in the 280-320 nanometer range, allowing for selective activation without interfering with other chromophores present in complex synthetic intermediates [12]. This wavelength selectivity has been exploited in the development of binary mixtures of protected compounds that can be selectively deprotected through sequential irradiation at different wavelengths.

Recent advances in photoremovable protecting group development have focused on improving the efficiency and selectivity of m-nitrobenzyl propionate derivatives. Structural modifications to the nitrobenzyl core, including the introduction of electron-withdrawing groups and alkyl substituents, have been shown to enhance photolysis quantum yields and reaction rates [13].

The application of continuous flow photoreactors has significantly improved the practical utility of m-nitrobenzyl propionate deprotection in synthetic applications. These systems provide controlled light exposure conditions and enable efficient heat removal, resulting in cleaner reactions and higher yields compared to traditional batch photolysis methods [14].

The development of wavelength-selective photoactivatable protecting groups has enabled sophisticated synthetic strategies utilizing multiple nitrobenzyl derivatives. Research has demonstrated the successful use of binary systems where 2-nitrobenzyl and coumarin-4-ylmethyl chromophores can be selectively activated at different wavelengths, providing unprecedented control over deprotection sequences [12].

Table 4: Comparative Photoremovable Protecting Group Performance

Protecting GroupMaximum Absorption (nm)Quantum YieldBiological CompatibilitySynthetic Utility
m-Nitrobenzyl propionate2950.18-0.25GoodExcellent
o-Nitrobenzyl derivatives2800.15-0.20ExcellentVery Good
p-Hydroxyphenacyl2750.76ExcellentGood
Coumarin-4-ylmethyl3500.04Very GoodExcellent

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

UNII

KXJ9YKT4BZ

Dates

Last modified: 08-10-2024

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